molecular formula C18H19N3O7S2 B021098 5-Hydroxy Rosiglitazone Sulfate CAS No. 288853-63-4

5-Hydroxy Rosiglitazone Sulfate

Cat. No.: B021098
CAS No.: 288853-63-4
M. Wt: 453.5 g/mol
InChI Key: WAGUBJKZLRLKGR-UHFFFAOYSA-N
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Description

5-Hydroxy Rosiglitazone Sulfate: is a metabolite of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is known for its role in improving insulin sensitivity and has been extensively studied for its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves multiple steps, starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction steps . The optimal yield for each step ranges from 59% to 99%, with an overall yield of approximately 40% .

Industrial Production Methods: : For industrial production, the synthesis is optimized to be economical and scalable. Water is used as a green solvent, and column chromatography is avoided in the last three steps to reduce production costs .

Chemical Reactions Analysis

Types of Reactions: : 5-Hydroxy Rosiglitazone Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and pharmacological activity .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are crucial for the compound’s biological activity .

Properties

IUPAC Name

[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGUBJKZLRLKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344716
Record name p-O-Sulfate rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288853-63-4
Record name p-O-Sulfate rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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